molecular formula C16H16O5 B2578326 [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid CAS No. 304896-83-1

[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid

Cat. No. B2578326
CAS RN: 304896-83-1
M. Wt: 288.299
InChI Key: UOCZEAJIBFMNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid, has the linear formula C16H16O5 . It has a molecular weight of 288.303 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O5/c1-9-6-12(20-8-14(17)18)15-10-4-2-3-5-11(10)16(19)21-13(15)7-9/h6-7H,2-5,8H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.303 . The storage temperature for this compound is recommended to be refrigerated .

Scientific Research Applications

Ellagic acid (EA) serves as an essential component of various pharmacologically active compounds found in plants, including the bark, root, leaf, and fruit. EA exhibits a wide range of pharmacological activities, such as antioxidation, antitumor effects, antimutation properties, antibacterial action, anti-inflammatory responses, antiviral activity, and myocardial protection . However, its limited oral bioavailability restricts its applications in health care products and cosmetics.

Urolithins: Metabolites of Ellagic Acid

Urolithins are the primary intestinal metabolites derived from the metabolism of EA. These hydroxylated 6H-benzo[c]chromen-6-ones are formed through tannolactone ring and dihydroxylation processes . Notably, urolithins have gained attention due to their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Design and Synthesis of Alkoxylated 6H-Benzo[c]chromen-6-One Derivatives

As part of scientific research, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized. These compounds were explored for their biological activities, with a focus on their potential as phosphodiesterase II (PDE2) inhibitors . Among these derivatives, compound 1f demonstrated optimal inhibitory potential (IC50: 3.67 ± 0.47 μM) and comparable activity to BAY 60-7550 in in vitro cell-level studies.

Potential Applications

Now, let’s explore six unique applications of this compound:

a. Cognitive Enhancement: Given the association of urolithins with cognitive enhancement, further investigation into their effects on neurodegenerative diseases (such as Alzheimer’s and Parkinson’s) is warranted. These compounds may offer neuroprotective benefits and potentially delay neurodegeneration .

b. Antioxidant Properties: Considering EA’s antioxidative activity, alkoxylated 6H-benzo[c]chromen-6-one derivatives could be explored as potential antioxidants. Their ability to scavenge free radicals and protect against oxidative stress merits investigation.

c. Antitumor Activity: Urolithins have shown promise as antitumor agents. Researchers could explore the derivatives’ effects on cancer cell lines and tumor growth inhibition.

d. Anti-Inflammatory Effects: Given EA’s anti-inflammatory properties, these derivatives might serve as novel anti-inflammatory agents. Investigating their impact on inflammatory pathways and cytokine production could be valuable.

e. Antiviral Potential: The EA scaffold has demonstrated antiviral activity. Researchers could assess whether alkoxylated 6H-benzo[c]chromen-6-one derivatives exhibit similar effects against specific viruses.

f. Myocardial Protection: Considering EA’s myocardial protective effects, these derivatives could be evaluated for their impact on heart health and potential cardioprotective properties.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9-6-12(20-8-14(17)18)15-10-4-2-3-5-11(10)16(19)21-13(15)7-9/h6-7H,2-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCZEAJIBFMNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid

CAS RN

304896-83-1
Record name 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.